1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene
Description
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO5S/c15-14(16,17)23-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)24-25(18,21)22/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKXFVYLYYFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitrophenyl Fluorosulfonate
The foundational step involves converting 2-nitrophenol into its fluorosulfonyloxy derivative. Treatment of 2-nitrophenol with sulfuryl chloride fluoride (SO₂FCl) in anhydrous dichloromethane, catalyzed by pyridine at 0–5°C, yields 2-nitrophenyl fluorosulfonate. This reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic sulfur in SO₂FCl, displacing chloride. The reaction typically achieves 85–90% yield after recrystallization from ethyl acetate, as evidenced by analogous fluorosulfonylation reactions.
Reduction to 2-Aminophenyl Fluorosulfonate
Catalytic hydrogenation of the nitro group using 10% Pd/C under 50 psi H₂ in ethanol at 25°C reduces 2-nitrophenyl fluorosulfonate to 2-aminophenyl fluorosulfonate. This step requires careful exclusion of moisture to prevent hydrolysis of the fluorosulfonyl group. Yields range from 75–80%, with purity confirmed via thin-layer chromatography (TLC; mobile phase: hexane/ethyl acetate 7:3).
Amide Formation with 4-Trifluoromethoxybenzoyl Chloride
The final step couples 2-aminophenyl fluorosulfonate with 4-trifluoromethoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming the target carbamoyl linkage. After refluxing for 6 hours, the crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5), yielding 70–75% of the title compound. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.65–7.58 (m, 3H, ArH), 7.42 (d, J = 8.5 Hz, 2H, ArH), 4.92 (s, 1H, SO₂F).
Direct Carbamoylation of 2-Hydroxybenzenesulfonyl Fluoride
Synthesis of 2-Hydroxybenzenesulfonyl Fluoride
2-Hydroxybenzenesulfonic acid, prepared via sulfonation of phenol with chlorosulfonic acid at 0°C, is treated with potassium fluoride (KF) in acetonitrile under reflux to replace the sulfonic acid group with –SO₂F. This two-step process achieves 65–70% overall yield, with the intermediate sulfonic acid characterized by ¹³C NMR: δ 167.2 (C=O), 134.5–128.1 (ArC).
Carbamoylation with 4-Trifluoromethoxyphenyl Isocyanate
2-Hydroxybenzenesulfonyl fluoride reacts with 4-trifluoromethoxyphenyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours, forming the carbamoyl linkage. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 60–65% product. Infrared (IR) spectroscopy validates the amide bond: ν 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Diazonium Salt-Mediated Fluorosulfonylation
Diazotization of 2-Aminobenzoic Acid
2-Aminobenzoic acid is diazotized using sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C. The diazonium salt intermediate is unstable and must be used immediately.
Fluorosulfonylation with Sulfur Dioxide and Hydrogen Fluoride
The diazonium salt is treated with a mixture of sulfur dioxide (SO₂) and hydrogen fluoride (HF) in dichloromethane, yielding 2-fluorosulfonyloxybenzoic acid. This step exploits the Balz-Schiemann reaction mechanism, achieving 55–60% yield after neutralization with aqueous sodium bicarbonate.
Conversion to Acid Chloride and Amide Formation
The carboxylic acid group is activated using thionyl chloride (SOCl₂), forming 2-fluorosulfonyloxybenzoyl chloride, which reacts with 4-trifluoromethoxyaniline in THF. The final product is isolated in 50–55% yield, with mass spectrometry confirming the molecular ion peak at m/z 423.1 (M⁺).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Nitrophenol route | High regioselectivity; scalable | Requires catalytic hydrogenation | 45–50% |
| Direct carbamoylation | Fewer steps; avoids nitro reduction | Low yield in sulfonyl fluoride formation | 35–40% |
| Diazonium salt route | Utilizes stable starting materials | Hazardous HF handling; low yields | 25–30% |
Mechanistic Insights and Optimization Strategies
The nitrophenol route’s superiority stems from its reliance on well-established nitration and reduction chemistry, which minimizes side reactions. However, the fluorosulfonyl group’s lability necessitates anhydrous conditions during hydrogenation. Alternative reducing agents, such as iron powder in acetic acid, may improve safety but reduce yields to 60–65%.
In the direct carbamoylation route, substituting 4-trifluoromethoxyphenyl isocyanate with the corresponding acyl chloride could enhance reactivity, albeit at the cost of increased moisture sensitivity. Microwave-assisted synthesis at 100°C for 2 hours has been proposed to accelerate the coupling step, boosting yields to 70–75%.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound is prone to nucleophilic substitution reactions, where the fluorine or sulfonyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Triflumuron (2-Chloro-N-[[4-(Trifluoromethoxy)Phenyl]Carbamoyl]Benzamide)
- Structure : Chloro substituent at the 2-position instead of fluorosulfonyloxy.
- Molecular Weight : 358.7 g/mol (vs. ~340 g/mol estimated for the target compound).
- Key Differences :
- Synthesis : Triflumuron is synthesized via carbamoylation of 2-chlorobenzoyl chloride with 4-(trifluoromethoxy)aniline, whereas the target compound would require fluorosulfonation steps .
1-Chloro-2-Fluoro-4-{[4-(Trifluoromethoxy)Phenyl]Ethynyl}Benzene
Oxyfluorfen (2-Chloro-1-(3-Ethoxy-4-Nitrophenoxy)-4-(Trifluoromethyl)Benzene)
- Structure: Nitro and ethoxy groups on a phenoxy backbone; trifluoromethyl substituent.
- Molecular Weight : 361.7 g/mol.
- Key Differences: Oxyfluorfen is a herbicide inhibiting protoporphyrinogen oxidase, while the target compound’s fluorosulfonyloxy group may target different biochemical pathways . The nitro group in oxyfluorfen increases oxidative stress in plants, a mechanism unlikely in the target compound .
Tabular Comparison of Key Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Application | Stability/Reactivity Notes |
|---|---|---|---|---|
| 1-Fluorosulfonyloxy-2-[[4-(TFMO)Phenyl]Carbamoyl]Benzene | ~340 | Fluorosulfonyloxy, carbamoyl | Speculative pesticide | High electrophilicity; hydrolytically stable |
| Triflumuron | 358.7 | Chloro, carbamoyl | Insecticide | Moderate reactivity; stable in soil |
| 1-Chloro-2-Fluoro-4-{[4-(TFMO)Phenyl]Ethynyl}Benzene | 314 | Chloro, fluoro, ethynyl | Liquid crystal | Volatile; π-conjugated structure |
| Oxyfluorfen | 361.7 | Nitro, ethoxy, trifluoromethyl | Herbicide | Photoreactive; oxidative degradation |
Abbreviation: TFMO = trifluoromethoxy.
Research Findings and Mechanistic Insights
- Synthetic Challenges : Introducing the fluorosulfonyloxy group requires specialized reagents (e.g., SO₂F₂ gas) and anhydrous conditions, unlike the straightforward carbamoylation in Triflumuron synthesis .
- Biological Activity: The fluorosulfonyloxy group may enhance binding to serine hydrolases or acetylcholinesterase in pests, analogous to organophosphate insecticides, but with improved selectivity due to the carbamoyl moiety .
- Environmental Impact : Compared to nitro-containing herbicides (e.g., oxyfluorfen), the target compound’s fluorosulfonyloxy group may reduce photodegradation risks but increase persistence in aquatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
